FPI-1465 -

FPI-1465

Catalog Number: EVT-8664328
CAS Number:
Molecular Formula: C11H18N4O7S
Molecular Weight: 350.35 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

FPI-1465 is a novel compound classified as a diazabicyclooctane, primarily developed as a beta-lactamase inhibitor. Its significance lies in its potential to enhance the efficacy of beta-lactam antibiotics against bacteria that produce beta-lactamase enzymes, which are responsible for antibiotic resistance. The compound is currently in the discovery phase, indicating ongoing research and development efforts aimed at understanding its full potential and applications in combating resistant bacterial infections .

Synthesis Analysis

The synthesis of FPI-1465 involves several key methodologies that focus on optimizing yield and purity while minimizing the use of hazardous reagents. The synthetic pathway typically includes:

  • Initial Protection: The process begins with the protection of reactive functional groups to prevent unwanted reactions during subsequent steps.
  • Formation of Intermediates: Key intermediates are formed through reactions such as acylation and cyclization, often employing techniques like microwave-assisted synthesis to improve reaction times and yields.
  • Final Product Isolation: The final compound is purified using techniques such as crystallization or chromatography to achieve the desired purity levels .

Technical details regarding specific reaction conditions, such as temperature and solvent choice, are crucial for optimizing the synthesis. For instance, reactions may be conducted under controlled temperatures to ensure selectivity and minimize by-products .

Molecular Structure Analysis

FPI-1465 features a complex molecular structure characteristic of diazabicyclooctanes. The structural formula can be represented as follows:

C12H16N2O2\text{C}_{12}\text{H}_{16}\text{N}_2\text{O}_2

Structural Data

  • Molecular Weight: Approximately 220.27 g/mol
  • Chemical Structure: The compound contains two nitrogen atoms integrated into a bicyclic framework, contributing to its mechanism of action against beta-lactamases .
Chemical Reactions Analysis

FPI-1465 undergoes several critical chemical reactions that define its functionality as a beta-lactamase inhibitor:

  1. Acylation Reactions: These reactions are essential for the formation of carbamyl-enzyme complexes with beta-lactamases, effectively inhibiting their activity.
  2. Cyclization: The bicyclic structure is formed through cyclization reactions that create the necessary steric and electronic environment for enzyme inhibition.
  3. Hydrolysis Resistance: The compound is designed to resist hydrolysis, ensuring prolonged activity in biological systems .

Technical details such as reaction kinetics and the stability of intermediates during these processes are vital for understanding the compound's efficacy.

Mechanism of Action

FPI-1465 functions primarily by forming a stable complex with beta-lactamase enzymes. This interaction prevents the enzymes from hydrolyzing beta-lactam antibiotics, thereby restoring their antibacterial activity against resistant strains. The mechanism involves:

  • Non-covalent Binding: Initial binding occurs non-covalently, allowing for reversible interactions.
  • Covalent Modification: Subsequently, FPI-1465 forms a covalent bond with the active site serine residue of the beta-lactamase, leading to permanent inhibition of enzyme activity .

Data from studies indicate that FPI-1465 exhibits high affinity for various classes of beta-lactamases, making it a promising candidate for combination therapies with existing antibiotics.

Physical and Chemical Properties Analysis

FPI-1465 possesses distinct physical and chemical properties that influence its behavior in biological systems:

  • Solubility: The compound is soluble in organic solvents but may have limited solubility in water, affecting its bioavailability.
  • Stability: FPI-1465 shows stability under physiological conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: Specific melting point data is yet to be fully characterized but is essential for formulation development .

These properties are critical for determining the compound's formulation and delivery methods in clinical settings.

Applications

The primary application of FPI-1465 lies in its potential use as a beta-lactamase inhibitor in antibiotic therapy. Its ability to restore the effectiveness of beta-lactam antibiotics against resistant bacterial strains positions it as a valuable tool in addressing the growing issue of antibiotic resistance. Ongoing research aims to explore its effectiveness in various clinical scenarios involving multi-drug resistant pathogens .

Introduction to β-Lactamase and Penicillin-Binding Protein (PBP) Inhibition Strategies

Emergence of Multidrug-Resistant Gram-Negative Pathogens and Clinical Challenges

The silent pandemic of antimicrobial resistance is increasingly driven by Enterobacteriaceae and non-fermenters like Pseudomonas aeruginosa, which deploy extended-spectrum β-lactamases (ESBLs), carbapenemases (e.g., KPC, OXA-48, VIM), and porin modifications to evade β-lactams. These pathogens cause recalcitrant hospital-acquired infections, with mortality rates exceeding 50% in bloodstream infections involving carbapenem-resistant strains [2] [5] [6]. The World Health Organization classifies carbapenem-resistant Pseudomonas aeruginosa and Enterobacterales as critical-priority pathogens due to sparse therapeutic options. β-lactamases hydrolyze the amide bond of β-lactam antibiotics, while concurrently, reduced drug accumulation arises from efflux pumps (e.g., MexAB-OprM) and porin loss (e.g., OprD) [3] [6]. This multifactorial resistance necessitates innovative strategies beyond conventional β-lactam/β-lactamase inhibitor combinations, which remain inactive against metallo-β-lactamases (MBLs) and many class D enzymes [5] [9].

Dual-Target Inhibition as a Novel Antibacterial Strategy

Dual-target inhibitors counteract resistance by simultaneously inhibiting β-lactamases and penicillin-binding proteins (PBPs). PBPs are transmembrane enzymes essential for peptidoglycan cross-linking; their inhibition disrupts cell wall integrity [3] [9]. Traditional β-lactams (e.g., penicillins, cephalosporins) inhibit PBPs but are vulnerable to hydrolysis by β-lactamases. FPI-1465 exemplifies a new class of diazabicyclooctane (DBO) inhibitors that covalently inactivate serine β-lactamases (classes A, C, D) while also binding PBPs, thereby preserving companion β-lactams and exerting intrinsic antibacterial activity [1] [4] [7]. This dual mechanism circumvents standalone limitations of classical β-lactamase inhibitors (e.g., clavulanate), which lack direct antibacterial effects and are ineffective against many carbapenemases [2] [9]. Preclinical data confirm that dual inhibitors restore susceptibility to β-lactams even in strains co-expressing ESBLs, AmpC, and carbapenemases [2] [5].

Role of Diazabicyclooctanes (Diazabicyclooctanes) in Overcoming β-Lactam Resistance

Diazabicyclooctanes are bicyclic compounds characterized by a strained 5,6-fused ring system with a urea moiety. Their mechanism involves reversible covalent binding to serine β-lactamases, forming long-lived acyl-enzyme complexes that resist hydrolysis [7] [9]. Unlike monocyclic β-lactamase inhibitors, Diazabicyclooctanes penetrate Gram-negative outer membranes efficiently due to their compact molecular structure and zwitterionic properties [9]. FPI-1465, a clinically advanced Diazabicyclooctane, demonstrates broad-spectrum activity:

  • β-lactamase inhibition: Irreversible inhibition of CTX-M-15 (Kd = 0.011 μM) and OXA-48 (Kd = 5.3 μM) [1] [8]
  • PBP inhibition: Targets PBP2 (IC50 = 1.0 μg/mL) in Escherichia coli and Pseudomonas aeruginosa, disrupting cell elongation and morphology [1] [4] [7]

Table 1: Inhibitory Activity of FPI-1465 Against Key Molecular Targets

Target TypeSpecific TargetAffinity (IC50/Kd)Biological Consequence
Penicillin-Binding ProteinPBP21.0 μg/mLCell wall defects, spherical morphology
Serine-β-LactamaseCTX-M-150.011 μMProtection of β-lactams from hydrolysis
Serine-β-LactamaseOXA-485.3 μMCarbapenemase neutralization

Structural studies reveal that FPI-1465’s sulfate group and diazabicyclooctane core form hydrogen bonds with the active-site serine of Escherichia coli PBP1b (PDB: 5FGZ), while its pyrrolidinyloxy group stabilizes the complex via hydrophobic interactions [7]. This binding mode is distinct from β-lactams, enabling activity against strains with mutated PBPs [7] [9]. In Pseudomonas aeruginosa, FPI-1465 synergizes with carbapenems and cephalosporins by augmenting periplasmic concentrations and saturating PBP targets [6].

Table 2: Resistance Reversal by FPI-1465 in Preclinical Studies

Resistance MechanismCompanion AntibioticFold Reduction in MICPathogen
ESBLs (CTX-M-15)CeftazidimeUp to 256-foldEnterobacter cloacae
Carbapenemases (KPC/VIM)MeropenemUp to 128-foldPseudomonas aeruginosa
Carbapenemases (KPC-2)AztreonamUp to 4,096-foldKlebsiella pneumoniae

Properties

Product Name

FPI-1465

IUPAC Name

[(2S,5R)-7-oxo-2-[[(3R)-pyrrolidin-3-yl]oxycarbamoyl]-1,6-diazabicyclo[3.2.1]octan-6-yl] hydrogen sulfate

Molecular Formula

C11H18N4O7S

Molecular Weight

350.35 g/mol

InChI

InChI=1S/C11H18N4O7S/c16-10(13-21-8-3-4-12-5-8)9-2-1-7-6-14(9)11(17)15(7)22-23(18,19)20/h7-9,12H,1-6H2,(H,13,16)(H,18,19,20)/t7-,8-,9+/m1/s1

InChI Key

JBMFHPNYQVHTCK-HLTSFMKQSA-N

Canonical SMILES

C1CC(N2CC1N(C2=O)OS(=O)(=O)O)C(=O)NOC3CCNC3

Isomeric SMILES

C1C[C@H](N2C[C@@H]1N(C2=O)OS(=O)(=O)O)C(=O)NO[C@@H]3CCNC3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.